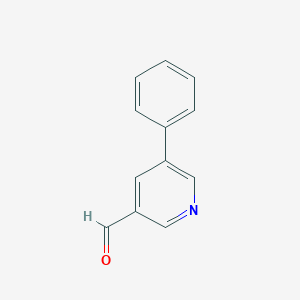
5-Phenylnicotinaldehyde
概要
説明
5-Phenylnicotinaldehyde is a chemical compound with the molecular formula C12H9NO . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of a compound like this compound can be determined using various spectroscopic techniques. These may include infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectrometry . The exact structure of this compound is not specified in the searched resources.Physical And Chemical Properties Analysis
Physical properties of a compound like this compound might include color, density, hardness, and melting and boiling points . Chemical properties could involve its reactivity with other substances, stability, and flammability . The specific physical and chemical properties of this compound are not detailed in the searched resources.科学的研究の応用
Chemical Genetics and Apoptosis Inducers : Chemical genetics has utilized 5-Phenylnicotinaldehyde derivatives for identifying apoptosis inducers in cancer research. This includes the use of N-phenyl nicotinamides in developing cell-based assays for apoptosis induction (Cai, Drewe, & Kasibhatla, 2006).
Synthesis of Pyranopyrazoles : Isonicotinic acid, closely related to this compound, has been used as a catalyst for synthesizing pyranopyrazoles, indicating the potential of such compounds in organic synthesis and catalysis (Zolfigol et al., 2013).
Lipid Peroxidation Assay Development : The reaction of 1-methyl-2-phenylindole with aldehydes, which is structurally similar to this compound, has been used to develop a colorimetric assay for lipid peroxidation, showcasing its potential in biochemical assay development (Gérard-Monnier et al., 1998).
Thermodynamic Properties Analysis : Research on nitrophenyl furan-carbaldehyde isomers, which share structural features with this compound, aids in understanding the thermodynamic properties of similar compounds, contributing to the optimization of synthesis and application processes (Dibrivnyi et al., 2015).
Biocatalytic Oxidation of Aldehydes : Studies have explored the use of aldehyde dehydrogenases for the oxidation of aldehydes to carboxylic acids, showing the potential for this compound and its derivatives in green chemistry applications (Knaus et al., 2018).
Antimicrobial Activities of Thiazolidinones : Synthesis of Mannich Bases from this compound derivatives demonstrates their potential in developing compounds with antimicrobial properties (Kocabalkanli, Ateş, & Ötük, 2001).
Catalysis in Arylation of Aldehydes : The use of compounds structurally similar to this compound has been reported for catalysis in the enantioselective arylation of aldehydes, indicating its potential in stereoselective synthesis (Fontes et al., 2004).
NMR Reaction Monitoring : The reaction of aldehydes, including those similar to this compound, has been monitored using NMR techniques, highlighting its application in analytical chemistry (Foley et al., 2014).
Fluorescent Method for Aldehyde Detection : The development of fluorescent methods for detecting aldehydes like this compound shows its utility in analytical and bioconversion studies (Xing et al., 2011).
Safety and Hazards
Safety data sheets provide information about the potential hazards of a chemical compound, including physical, health, and environmental hazards. They also provide recommendations for handling, storage, and disposal. According to the safety data sheets, 5-Phenylnicotinaldehyde may cause skin irritation, serious eye irritation, and may cause respiratory irritation .
特性
IUPAC Name |
5-phenylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c14-9-10-6-12(8-13-7-10)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACFVOZGSDCHVGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573579 | |
| Record name | 5-Phenylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
113118-84-6 | |
| Record name | 5-Phenyl-3-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=113118-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Phenylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70573579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



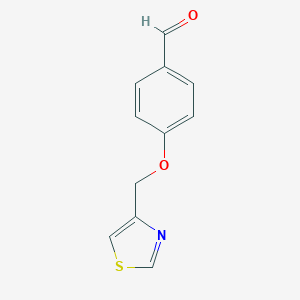


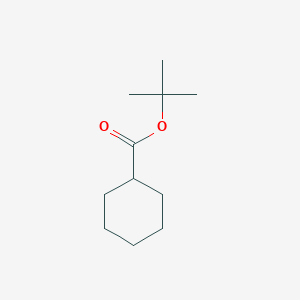



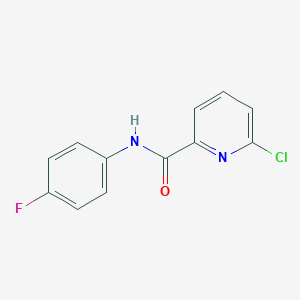
![2-Methylimidazo[1,2-a]pyridin-8-ol](/img/structure/B184328.png)
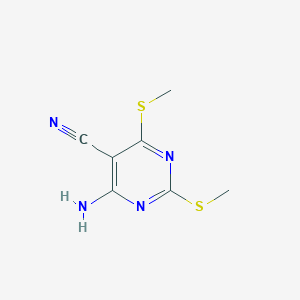
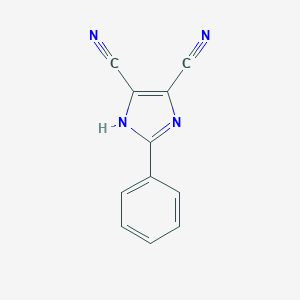
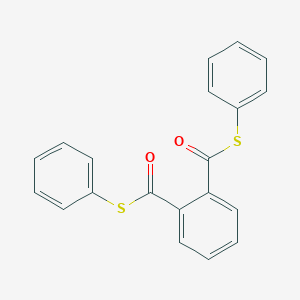
![1-Methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B184336.png)